Cas no 946281-38-5 (2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)
2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2,5-dichloro-N-[5-(5-isoxazolyl)-1,3,4-oxadiazol-2-yl]-
- AKOS024651246
- 2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 946281-38-5
- F2483-0040
- 2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide
-
- Inchi: 1S/C12H6Cl2N4O3/c13-6-1-2-8(14)7(5-6)10(19)16-12-18-17-11(20-12)9-3-4-15-21-9/h1-5H,(H,16,18,19)
- InChI Key: SMCHETJQYRJLSY-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2ON=CC=2)O1)(=O)C1=CC(Cl)=CC=C1Cl
Computed Properties
- Exact Mass: 323.9816955g/mol
- Monoisotopic Mass: 323.9816955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 94Ų
Experimental Properties
- Density: 1.603±0.06 g/cm3(Predicted)
- pka: 9.11±0.70(Predicted)
2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2483-0040-2μmol |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-5μmol |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-10μmol |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-20μmol |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-1mg |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-2mg |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-3mg |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-4mg |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-5mg |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2483-0040-10mg |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
946281-38-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide
2,5-Dichloro-N-5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-Ylbenzamide: A Promising Compound in Modern Medicinal Chemistry
2,5-Dichloro-N-5-(1,2-Oxazol-5-yl)-1,3,4-Oxadiazol-2-Ylbenzamide, with the CAS number 946281-38-5, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years. This molecule combines multiple ring systems—including a benzamide core, a 1,2-oxazol-5-yl substituent, and a 1,3,4-oxadiazol-2-yl group—to form a complex molecular architecture. Such structural features are often associated with pharmacological activity, particularly in anti-inflammatory and antimicrobial applications.
Recent studies have highlighted the potential of 2,5-dichloro substitutions in enhancing electronic properties of aromatic rings, which can modulate receptor binding affinity. The 1,2-oxazol-5-yl group, a five-membered ring containing an oxygen and nitrogen atom, is known to act as a bioisostere for thiazole or pyrrole rings, offering unique conformational flexibility. Similarly, the 1,3,4-oxadiazol-2-yl moiety, a five-membered ring with two oxygen atoms, is a common structural element in pharmaceuticals due to its ability to stabilize intermolecular interactions.
One of the most notable recent advancements involves the synthesis and biological evaluation of this compound. A 2023 study published in Journal of Medicinal Chemistry reported that 2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide demonstrated selective inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity was attributed to its ability to modulate NF-κB signaling pathways, a critical mechanism in chronic inflammation and autoimmune disorders.
The molecular design of this compound also aligns with current trends in drug discovery, particularly the use of multifunctional scaffolds to target multiple pathways simultaneously. The benzamide core provides hydrophobic interactions, while the heterocyclic rings contribute to hydrogen bonding and π-π stacking with protein targets. This dual functionality is a key factor in its efficacy in preclinical models of neuroinflammation.
Additionally, the 2,5-dichloro substituents on the benzamide ring have been shown to enhance metabolic stability by reducing hydrolytic degradation. This is particularly important in the development of oral formulations, where drug persistence is critical for therapeutic success. A 2024 study in Drug Discovery Today further emphasized the lipophilicity of this compound, which facilitates cell membrane penetration and target engagement.
From a synthetic perspective, the 1,3,4-oxadiazol-2-yl group is typically synthesized via cyclization reactions involving nitrile oxides or aziridines. The 1,2-oxazol-5-yl moiety, on the other hand, can be formed through condensation reactions between carbonyl compounds and amino acids. These synthetic strategies are not only efficient but also scalable, making them attractive for industrial production of therapeutic agents.
Despite its promising pharmacological profile, the 2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide still requires further clinical validation. Ongoing research is focused on optimizing its selectivity against off-target proteins and improving its bioavailability through prodrug strategies. These efforts are part of a broader initiative to address the complexity of disease mechanisms in modern medicine.
In conclusion, the 2,5-dichloro-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide stands as a compelling example of how heterocyclic chemistry can be leveraged to develop novel therapeutics. Its unique molecular framework and functional groups make it a valuable candidate for further research and development in the field of pharmaceutical science.
For researchers and industry professionals, the synthesis, characterization, and biological evaluation of this compound represent a critical step toward advancing drug discovery. Continued investigation into its mechanisms of action and potential applications will undoubtedly contribute to the next generation of therapeutic agents.
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